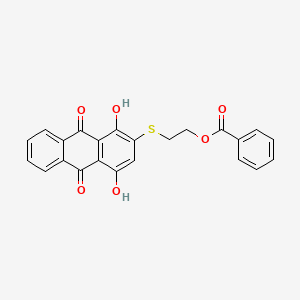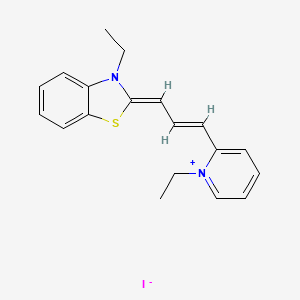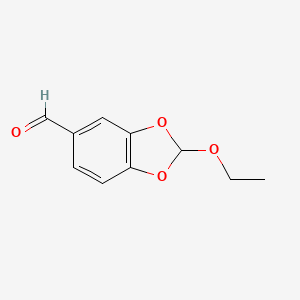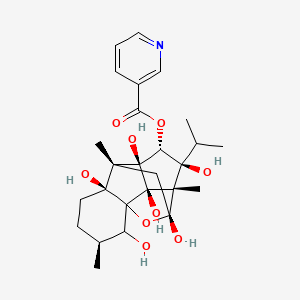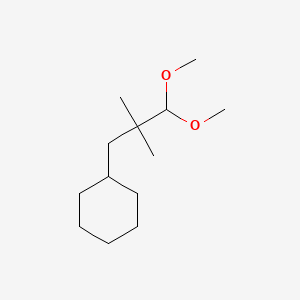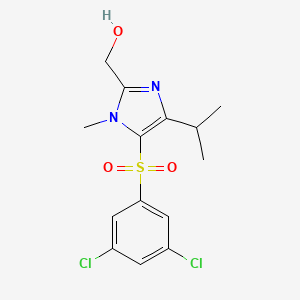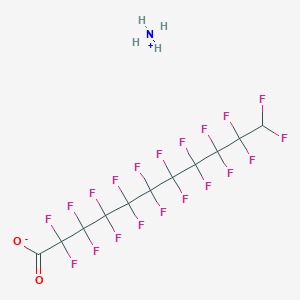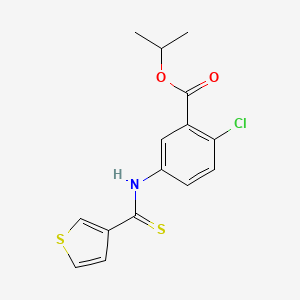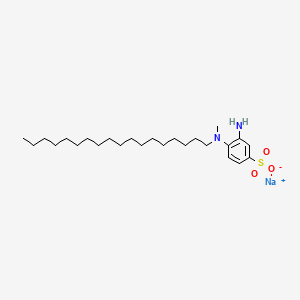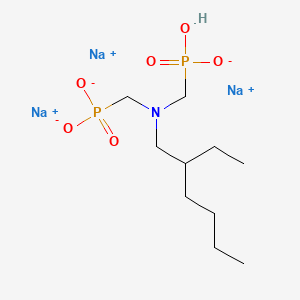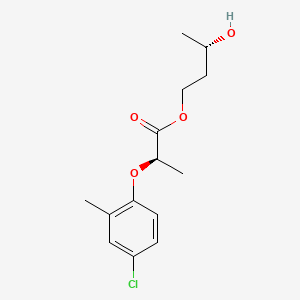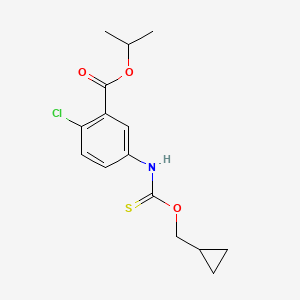
Einecs 309-394-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nitrododecanedioic acid, compound with 2,2’,2’‘-nitrilotriethanol, involves the reaction of nitrododecanedioic acid with 2,2’,2’'-nitrilotriethanol in a 1:2 molar ratio. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The reaction mixture is then subjected to purification processes such as crystallization or distillation to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Nitrododecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol, undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrododecanedioic acid derivatives.
Applications De Recherche Scientifique
Nitrododecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacturing of polymers, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of nitrododecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol, involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, influencing cellular pathways and enzyme activities. The compound’s structure allows it to interact with various biomolecules, potentially affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecanedioic acid: A similar compound with a different functional group.
Nitrobenzoic acid: Another nitro-containing compound with different carbon chain length.
Nitrilotriacetic acid: A compound with similar nitrogen-containing functional groups.
Uniqueness
Nitrododecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol, is unique due to its specific combination of functional groups and carbon chain length. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
100258-50-2 |
|---|---|
Formule moléculaire |
C24H51N3O12 |
Poids moléculaire |
573.7 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-nitrododecanedioic acid |
InChI |
InChI=1S/C12H21NO6.2C6H15NO3/c14-11(15)9-7-5-3-1-2-4-6-8-10(12(16)17)13(18)19;2*8-4-1-7(2-5-9)3-6-10/h10H,1-9H2,(H,14,15)(H,16,17);2*8-10H,1-6H2 |
Clé InChI |
VBWDESBYCOWJDQ-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCC(C(=O)O)[N+](=O)[O-])CCCCC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


